molecular formula C15H29N3O4S B5554291 N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide

N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide

Cat. No.: B5554291
M. Wt: 347.5 g/mol
InChI Key: JKPVVQBZSNRCQF-CABCVRRESA-N
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Description

N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide: is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like triethylamine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a suitable catalyst.

    Final Coupling and Acetylation: The final step involves coupling the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydride.

    Solvents: Toluene, dichloromethane, ethanol.

Major Products Formed

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Pharmaceutical Industry: It serves as a lead compound for the development of new drugs.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and thereby exerting its effects. The pathways involved may include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide: can be compared with other sulfonyl-containing piperidine derivatives.

    Dichloroaniline: Another compound with a similar structural motif but different functional groups.

    5,10,15,20-tetrakis(4-bromophenyl)porphyrin: A compound with a different core structure but similar synthetic challenges.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O4S/c1-11(2)14-9-18(10-15(14)16-12(3)19)23(20,21)17-7-5-13(22-4)6-8-17/h11,13-15H,5-10H2,1-4H3,(H,16,19)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPVVQBZSNRCQF-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C)S(=O)(=O)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1NC(=O)C)S(=O)(=O)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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